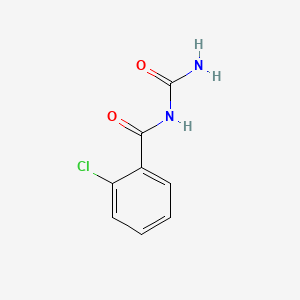

Urea, (o-chlorobenzoyl)-

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

60014-17-7 |

|---|---|

Molecular Formula |

C8H7ClN2O2 |

Molecular Weight |

198.60 g/mol |

IUPAC Name |

N-carbamoyl-2-chlorobenzamide |

InChI |

InChI=1S/C8H7ClN2O2/c9-6-4-2-1-3-5(6)7(12)11-8(10)13/h1-4H,(H3,10,11,12,13) |

InChI Key |

ZGOLQMOPAHHQCC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC(=O)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies for O Chlorobenzoyl Urea and Its Derivatives

Established Synthetic Routes to (o-Chlorobenzoyl)urea

The formation of the (o-chlorobenzoyl)urea core can be achieved through several reliable synthetic pathways. These methods primarily focus on the creation of the N-acyl bond between the o-chlorobenzoyl group and a urea (B33335) precursor.

Reaction of o-Chlorobenzoyl Chloride with Urea Precursors

A primary and straightforward method for synthesizing N-acyl ureas, including (o-chlorobenzoyl)urea, is the acylation of urea or its derivatives with an appropriate acyl chloride. This reaction involves the nucleophilic attack of a nitrogen atom from the urea precursor on the electrophilic carbonyl carbon of o-chlorobenzoyl chloride.

The general reaction is typically carried out by reacting o-chlorobenzoyl chloride with urea in a suitable solvent. The reaction of N-acylisocyanates, generated in situ from acyl chlorides, with amines is a common route for preparing N-acylurea derivatives. Alternatively, direct reaction of isocyanates with amides can also yield N-acylureas, though sometimes under harsh conditions. Solid-phase techniques using resin-bound urea derivatives and acyl chlorides have also been reported.

A related synthesis involves the reaction of 4-chlorobenzoyl chloride with thiourea (B124793) in tetrahydrofuran, which provides 4-chlorobenzoylthiourea with yields dependent on temperature and reaction time. This analogous reaction highlights the general applicability of acyl chlorides in the synthesis of both acyl ureas and their thio-analogs.

Phosgene-Free and Green Chemistry Approaches to Urea Derivatives

Traditional methods for synthesizing ureas often rely on hazardous reagents like phosgene and isocyanates. nih.gov Growing environmental concerns have spurred the development of safer, phosgene-free, and greener alternatives. nih.gov These methods often utilize less toxic carbonyl sources or employ catalytic systems to improve efficiency and reduce waste. nih.gov

One of the classical approaches to avoid phosgene is the Curtius rearrangement, which generates an isocyanate intermediate from an acyl azide. This isocyanate can then be trapped by an amine to form the desired urea. Hofmann and Lossen rearrangements are other methods that proceed through isocyanate intermediates without the use of phosgene. nih.gov

Modern phosgene-free strategies include the use of phosgene substitutes, which are safer to handle and store. nih.gov These include reagents like triphosgene, N,N′-carbonyldiimidazole (CDI), and 1,1′-carbonylbisbenzotriazole. nih.govresearchgate.net For instance, a one-step synthesis of an unsymmetrical N,N′-diaryl urea was achieved using triphosgene to generate an aryl isocyanate in situ, which then reacted with an aniline (B41778) derivative in 72% yield. mdpi.com Other alternatives involve the use of carbonates, formamides, and chloroformates as the carbonyl source. nih.gov Catalytic processes using carbon monoxide (CO) or carbon dioxide (CO₂) as simple and inexpensive raw materials represent a more sustainable approach, avoiding the production of large quantities of salt by-products. nih.gov

Derivatization and Structural Modification Strategies for Enhanced Functionality

The (o-chlorobenzoyl)urea scaffold can be further elaborated to introduce new functionalities and create derivatives with tailored properties. These strategies often employ transition metal catalysis or multicomponent reactions to build molecular complexity.

Palladium-Catalyzed Carbonylation and Arylation Methods

Palladium catalysis offers powerful tools for forming C-N and C-C bonds, enabling the synthesis and derivatization of urea compounds under relatively mild conditions.

Palladium-Catalyzed Oxidative Carbonylation: This method allows for the direct synthesis of ureas from amines and carbon monoxide, with an oxidant regenerating the active Pd(II) catalyst. Symmetrically and unsymmetrically substituted ureas can be synthesized with high catalytic efficiency using a PdI₂/KI system under a CO/air atmosphere. acs.org This approach is applicable to both aliphatic and aromatic amines. acs.org The methodology has been adapted for radiolabeling, where [¹¹C]carbon monoxide is coupled with amines to produce ¹¹C-radiolabelled ureas for applications like positron emission tomography (PET). beilstein-journals.org

Palladium-Catalyzed Arylation: The N-H bonds of a pre-existing urea moiety can be functionalized through palladium-catalyzed cross-coupling reactions with aryl halides. This allows for the introduction of various aryl or heteroaryl groups. For example, the arylation of urea with aryl halides using a Pd₂(dba)₃/Xantphos catalyst system affords symmetrical N,N′-diarylureas in good yields (64-92%). acs.org Similarly, N-phenylurea can be coupled with aryl bromides to yield N-aryl-N′-phenylureas. acs.org A Suzuki cross-coupling reaction has been successfully used to synthesize a series of 1-(4-arylbenzoyl)-1,3-dicyclohexylurea derivatives by reacting 1-(4-bromobenzoyl)-1,3-dicyclohexylurea with various arylboronic acids. organic-chemistry.org

Below is a table summarizing palladium-catalyzed arylation of urea with different aryl halides.

| Aryl Halide | Catalyst System | Product | Yield (%) |

| 4-Bromoacetophenone | Pd₂(dba)₃/Xantphos | N,N'-Bis(4-acetylphenyl)urea | 92 |

| 4-Iodoanisole | Pd₂(dba)₃/Xantphos | N,N'-Bis(4-methoxyphenyl)urea | 85 |

| 4-Chlorobenzonitrile | Pd₂(dba)₃/Xantphos | N,N'-Bis(4-cyanophenyl)urea | 78 |

| 3-Bromopyridine | Pd₂(dba)₃/Xantphos | N,N'-Bis(3-pyridyl)urea | 64 |

This table is generated based on data reported for palladium-catalyzed urea arylations. acs.org

Synthesis of N-Acyl Cyclic Urea and Spiro-Substituted Urea Derivatives

Incorporating the urea moiety into cyclic or spirocyclic systems is a common strategy to constrain the molecule's conformation and explore novel chemical space.

N-Acyl Cyclic Ureas: These derivatives can be synthesized by reacting a cyclic urea with an acyl chloride. For instance, a series of N-acyl cyclic urea derivatives were prepared by reacting 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one with various acyl chlorides, achieving yields ranging from 35-95%.

Spiro-Substituted Ureas: Spirocyclic structures containing a urea or hydantoin moiety can be accessed through various synthetic routes. One approach involves multicomponent reactions. An efficient three-component reaction between isatins, substituted ureas (such as 1,3-dimethylurea or monomethyl urea), and cyclic ketones has been developed to construct spiroheterocycles. acs.orgacs.org Another strategy involves the reaction of [e]-fused 1H-pyrrole-2,3-diones with thiourea, which leads to spiro pyrrole-substituted pseudothiohydantoins and thiohydantoins. beilstein-journals.org Furthermore, a metal-free protocol using TfOH has been developed for the synthesis of spiro-furan/pyran quinazolinones through a cascade reaction of alkynol ureas.

Formation of Hybrid Structures Incorporating (o-Chlorobenzoyl)urea Moiety

Molecular hybridization, which combines the (o-chlorobenzoyl)urea scaffold with other pharmacologically active heterocyclic rings, is a powerful strategy in drug discovery to create novel molecules with potentially enhanced or synergistic biological activities.

Various studies have reported the synthesis of hybrid molecules where a urea functionality serves as a linker between different structural motifs. For example, a series of new urea derivatives containing 1,2,4-triazole moieties were synthesized by reacting carbamates of 4-amino-1,2,4-triazoles with various amines. mdpi.com In another study, novel benzothiazole-urea hybrids were designed and synthesized, demonstrating potent anti-bacterial activity. The synthesis of these hybrids often involves a straightforward one-step reaction of an amine-containing heterocycle with a suitable isocyanate. This modular approach allows for the generation of diverse libraries of hybrid compounds for biological screening. For instance, diaryl urea-oxindole hybrids have been synthesized using a molecular hybridization approach to target specific enzymes in cancer pathways.

Multi-Component and One-Pot Synthetic Protocols

Multi-component reactions (MCRs) and one-pot syntheses have emerged as powerful and efficient strategies in modern organic chemistry, offering significant advantages in terms of procedural simplicity, time and resource economy, and high atom efficiency. ias.ac.inyoutube.com These approaches are particularly valuable for the construction of complex molecules like (o-Chlorobenzoyl)urea and its derivatives from simple and readily available starting materials in a single synthetic operation, thereby avoiding the lengthy separation and purification of intermediates. youtube.com

Several innovative one-pot and multi-component methodologies have been developed for the synthesis of N-acylureas, the class of compounds to which (o-chlorobenzoyl)urea belongs. These protocols often leverage the in situ generation of reactive intermediates like isocyanates.

A notable one-pot method involves the reaction of Cbz-protected amines with 2-chloropyridine and trifluoromethanesulfonyl anhydride. This combination generates isocyanates in situ, which then rapidly react with amines, alcohols, or thiols to produce the corresponding ureas, carbamates, and thiocarbamates in high yields. nih.gov Another efficient approach utilizes a triphenylphosphine/trichloroisocyanuric acid system for the synthesis of various urea and carbamate derivatives from amines and alcohols. researchgate.net This protocol is tolerant of a wide array of functional groups and allows for the preparation of symmetrically and unsymmetrically substituted ureas. researchgate.net

Hypervalent iodine reagents, such as iodobenzene diacetate (PhI(OAc)₂), have also been employed to mediate the coupling of amides and amines for the synthesis of unsymmetrical urea derivatives. mdpi.com This metal-free method proceeds under mild conditions and demonstrates a broad substrate scope. mdpi.com

Silver-Catalyzed Coupling Reactions

A silver-catalyzed one-pot acyl nitrene transfer reaction has been reported for the synthesis of N-acylurea derivatives. This method involves the coupling of dioxazolones with isocyanides and water in the presence of a silver catalyst like silver(I) oxide (Ag₂O). researchgate.net The reaction proceeds smoothly for a variety of substituted dioxazolones and isocyanides, affording the desired N-acylureas in moderate to good yields. researchgate.net An ¹⁸O-labelling experiment confirmed the participation of water in this reaction. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product Class | Yield |

| Dioxazolones | Isocyanides & Water | Ag₂O | Not Specified | N-acylureas | Moderate to Good |

This table illustrates the general components and outcomes of the silver-catalyzed one-pot synthesis of N-acylureas. researchgate.net

Ugi Four-Component Reaction (Ugi-4CR)

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that combines an amine, an aldehyde or ketone, an isocyanide, and a carboxylic acid to form an α-acetamido carboxamide derivative. wikipedia.orgnih.gov This reaction is highly efficient and allows for the creation of diverse molecular scaffolds. nih.gov While the classic Ugi reaction produces bis-amides, variations of this reaction can be employed to synthesize urea derivatives. wikipedia.orgnih.gov The intermediate nitrilium ion formed during the reaction can be trapped by various nucleophiles other than the carboxylic acid, expanding the synthetic utility of this reaction. nih.gov

The general mechanism involves the initial formation of an imine from the amine and carbonyl compound, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the isocyanide, leading to a nitrilium ion intermediate. Subsequent nucleophilic attack by the carboxylate anion and a Mumm rearrangement yield the final product. wikipedia.org

| Component 1 | Component 2 | Component 3 | Component 4 | Product |

| Amine | Ketone/Aldehyde | Isocyanide | Carboxylic Acid | α-acetamido carboxamide |

This table outlines the four core components of the classic Ugi reaction. wikipedia.orgnih.gov

Carbodiimide-Mediated Synthesis

The reaction between carboxylic acids and N,N'-dialkyl carbodiimides in water provides a smooth and clean one-pot synthesis of N-acylurea derivatives at room temperature and under neutral conditions. ias.ac.in This method proceeds with high yields and without the observation of side reactions. ias.ac.in The reaction mechanism involves a proton transfer from the carboxylic acid to the carbodiimide, followed by the addition of the carboxylate to form an O-acylisourea intermediate. This intermediate then undergoes an O→N acyl migration to furnish the final N-acylurea product. ias.ac.in

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product Class | Yield |

| Benzoic acid derivatives | N,N'-dialkyl carbodiimide | Water | Room Temperature, Neutral | N-acylurea | High |

| (E)-cinnamic acid derivatives | N,N'-dialkyl carbodiimide | Water | Room Temperature, Neutral | N-acylurea | High |

This table summarizes the carbodiimide-mediated one-pot synthesis of N-acylureas. ias.ac.in

Chemical Reactivity and Transformation Mechanisms of O Chlorobenzoyl Urea

Reaction Mechanisms of the Urea (B33335) Moiety in Chemical Transformations

The urea moiety, -NH-C(O)-NH-, is central to the molecule's reactivity. The carbonyl carbon is electrophilic, while the nitrogen atoms possess lone pairs of electrons, making them nucleophilic. However, resonance stabilization, where the lone pairs on the nitrogen atoms are delocalized into the carbonyl group, reduces both the basicity of the nitrogens and the electrophilicity of the carbon compared to analogous structures like ketones and amines.

Key reactions involving the urea moiety include:

Hydrolysis: The most significant reaction for the urea group in this context is hydrolysis. This process typically involves the cleavage of the C-N bonds. In aqueous environments, (o-chlorobenzoyl)urea can hydrolyze, particularly at the amide bond linking the benzoyl group to the urea nitrogen. This reaction is often the rate-determining step in the degradation of the molecule. nih.gov The process can be catalyzed by acids or bases. Under neutral or basic conditions, the dominant pathway involves the attack of a hydroxide (B78521) ion at the carbonyl carbon. nih.gov

Reactions in Acidic and Basic Conditions: The urea group is a very weak base (pKb of 13.9) and can be protonated by strong acids at the oxygen atom to form uronium salts. wikipedia.org In the context of (o-chlorobenzoyl)urea, acidic conditions can facilitate hydrolysis by protonating the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water.

Nucleophilic Character: While resonance reduces their nucleophilicity, the nitrogen atoms can still participate in reactions. For instance, they can react with strong electrophiles. However, the presence of the electron-withdrawing o-chlorobenzoyl group further diminishes the nucleophilicity of the adjacent nitrogen atom, making it less reactive than the terminal nitrogen.

Electrophilic and Nucleophilic Reactions Involving the o-Chlorobenzoyl Group

The o-chlorobenzoyl group consists of a benzene (B151609) ring substituted with a chlorine atom and a benzoylurea (B1208200) moiety. This structure has several sites for potential reactions.

Electrophilic Aromatic Substitution (EAS): The benzene ring can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. masterorganicchemistry.commasterorganicchemistry.com The reactivity and orientation of this substitution are governed by the existing substituents.

The chlorine atom is an electron-withdrawing group via induction but an electron-donating group through resonance. This combination deactivates the ring toward electrophilic attack compared to unsubstituted benzene but directs incoming electrophiles to the ortho and para positions relative to the chlorine. quora.comstackexchange.com

The benzoylurea group [-C(O)NHC(O)NH2] is a deactivating group due to the electron-withdrawing nature of the carbonyl function, which pulls electron density from the ring. It acts as a meta-director.

Nucleophilic Reactions:

Nucleophilic Acyl Substitution: The carbonyl carbon of the benzoyl group is a primary site for nucleophilic attack. This can lead to the cleavage of the amide bond between the carbonyl carbon and the urea nitrogen. This is the key step in the hydrolysis of the molecule, leading to the formation of o-chlorobenzoic acid (or its amide derivative) and urea.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the aromatic ring can be replaced by a strong nucleophile. wikipedia.org SNAr reactions are generally difficult for aryl halides like chlorobenzene (B131634) unless the ring is activated by potent electron-withdrawing groups (like nitro groups) at the ortho and/or para positions. wikipedia.org In (o-chlorobenzoyl)urea, the benzoylurea substituent is not a sufficiently strong activator, so SNAr reactions at the chlorinated carbon are unfavorable under typical conditions. nih.govacs.org

Degradation Pathways in Model Chemical Systems (e.g., Hydrolysis, Photolysis)

Studies on benzoylurea compounds, particularly those used as insecticides, have elucidated their primary degradation pathways in environmental models. The main routes of transformation for (o-chlorobenzoyl)urea and its close analogs are hydrolysis and photolysis. semanticscholar.org

Hydrolysis: In aqueous systems, the primary degradation pathway is the hydrolysis of the amide linkage between the benzoyl group and the urea moiety. semanticscholar.orgnih.gov This reaction leads to the cleavage of the molecule into two main fragments. For the closely related compound 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea (CCU), a major degradation product is 2-chlorobenzamide (B146235) (CBA). nih.govnih.govacs.org This indicates that the initial cleavage occurs at the bond between the urea carbonyl and the aniline (B41778) nitrogen, followed by or concurrent with further breakdown. The formation of 2-chlorobenzamide from (o-chlorobenzoyl)urea would proceed via the cleavage of the N-C bond of the urea bridge. The rate of hydrolysis is significantly influenced by temperature and the chemical composition of the water, with higher temperatures leading to faster degradation. nih.govresearchgate.net For instance, in one study on a related compound, the peak concentration of the 2-chlorobenzamide degradation product was reached earlier and at higher levels as the temperature increased. acs.org

| Water System | Temperature (°C) | Max. CBA Concentration (% of Initial CCU) |

|---|---|---|

| Distilled Water | 35 | ~3.8% |

| Spring Water | 25 | ~2.4% |

Photolysis: Benzoylurea compounds can also be degraded by sunlight. Photodegradation involves the absorption of light energy, which can lead to the cleavage of chemical bonds. Studies on 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea (CCU) revealed that its photodegradation follows first-order kinetics in most media. semanticscholar.org The presence of oxygen can accelerate the photoreaction in some environments. semanticscholar.orgnih.gov The degradation rate is highly dependent on the medium, with reactions being faster in organic solvents like hexane (B92381) and dioxane compared to water. semanticscholar.org Common degradation pathways identified for benzoylurea pesticides include the cleavage of the urea bridge, hydroxylation, and dehalogenation. nih.gov

| Medium | Saturating Gas | Half-Life (hours) |

|---|---|---|

| Simulated Atmosphere | Nitrogen | 15.7 |

| Oxygen | (Second Order) | |

| Methanol | Nitrogen | 128.4 |

| Oxygen | 128.4 | |

| 1,4-Dioxane | Nitrogen | 106.6 |

| Oxygen | 77.0 | |

| Hexane | Nitrogen | 57.8 |

| Oxygen | 57.8 | |

| Water | Nitrogen | 173.3 |

| Oxygen | 115.5 |

Theoretical and Computational Investigations of O Chlorobenzoyl Urea

Quantum Chemical Studies of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecular and electronic structure of (o-chlorobenzoyl)urea and its derivatives. DFT methods, such as B3LYP with various basis sets (e.g., 6-31G(d,p) and 6-311++G(d,p)), are commonly used to optimize the molecular geometry and predict electronic properties.

For analogous compounds, such as N-(2-Chlorobenzoyl)-2-nitrobenzenesulfonamide, crystallographic studies reveal key structural parameters. In this related molecule, the conformation of the C=O group is anti to the ortho-Cl atom in the benzoyl ring nih.gov. This preference is influenced by steric and electronic effects of the substituents. The molecule is twisted at the S—N bond, with a dihedral angle of -59.68 (17)° between the sulfonyl benzene (B151609) ring and the —SO2—NH—C—O segment nih.gov. The dihedral angle between the two aromatic rings is 71.2 (1)° nih.gov. These findings in a related structure suggest that the (o-chlorobenzoyl)urea molecule likely adopts a non-planar conformation, with significant twisting between the phenyl ring and the urea (B33335) moiety.

The electronic properties can be further understood by analyzing the molecular electrostatic potential (MEP). The MEP surface helps in identifying the regions of a molecule that are rich or poor in electrons, which is crucial for predicting sites of electrophilic and nucleophilic attack nih.gov. For urea and its derivatives, the oxygen atom of the carbonyl group typically represents the most negative potential, indicating its susceptibility to electrophilic attack and its role as a hydrogen bond acceptor.

Table 1: Predicted Electronic Properties of a Representative Benzoylurea (B1208200) Derivative (Note: Data is illustrative and based on typical values for similar compounds calculated using DFT)

| Property | Predicted Value |

| Dipole Moment | ~4-6 D |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Gap | ~ 5.0 eV |

Conformational Analysis and Energy Landscapes

The conformational landscape of (o-chlorobenzoyl)urea is determined by the rotational barriers around its single bonds. The flexibility of the urea linker and the steric hindrance imposed by the ortho-chloro substituent on the benzoyl group are key factors governing the molecule's preferred shapes.

Potential energy surface (PES) scans are a computational technique used to explore the energy changes associated with the rotation around specific bonds uni-muenchen.deq-chem.comq-chem.com. By systematically rotating the dihedral angles of the C(aryl)-C(O) bond and the C(O)-N bond, a map of the conformational energy landscape can be generated. This allows for the identification of low-energy conformers (stable states) and the transition states that separate them uni-muenchen.deq-chem.comq-chem.com.

For benzoylurea derivatives, the planarity of the urea group is generally maintained to maximize resonance stabilization. However, the orientation of the benzoyl group relative to the urea moiety can vary. The presence of the ortho-chloro group in (o-chlorobenzoyl)urea is expected to create steric repulsion, influencing the dihedral angle and potentially favoring a twisted conformation to alleviate this strain. Studies on related piperidine (B6355638) derivatives show that the conformation of the ring and its substituents can be accurately determined and analyzed using computational methods nih.gov.

Analysis of Non-Covalent Interactions and Supramolecular Assembly (e.g., Hydrogen Bonding, π-Stacking)

Non-covalent interactions are the primary driving forces behind the self-assembly of (o-chlorobenzoyl)urea molecules in the solid state, leading to the formation of well-defined supramolecular architectures. Hydrogen bonding is a particularly significant interaction in urea derivatives. The N-H groups of the urea moiety act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor.

In the crystal structure of N-(2-Chlorobenzoyl)-2-nitrobenzenesulfonamide, intermolecular N–H···O hydrogen bonds link the molecules into centrosymmetric dimers nih.gov. Similarly, in the crystal structure of 1-(2-chlorobenzyl)-3-(3,5-dichlorophenyl)urea, the packing is influenced by hydrogen bonding doaj.org. It is highly probable that (o-chlorobenzoyl)urea also forms extensive hydrogen-bonding networks. These interactions typically involve the formation of dimers or chains, which then pack into a three-dimensional lattice.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice nih.govmdpi.com. This method maps the close contacts between molecules, highlighting the dominant interactions. For a related piperidine derivative, Hirshfeld analysis revealed that the crystal packing is stabilized by C-H···Cl, and N-H···Cl intermolecular hydrogen bonds nih.gov. A similar analysis of (o-chlorobenzoyl)urea would likely reveal the importance of N-H···O hydrogen bonds, as well as weaker C-H···O and C-H···Cl interactions. The presence of the aromatic ring also allows for the possibility of π-stacking interactions, which would further stabilize the crystal packing.

Table 2: Common Non-Covalent Interactions in Benzoylurea Derivatives

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bond | N-H | O=C | 1.8 - 2.2 |

| Hydrogen Bond | C-H | O=C | 2.2 - 2.8 |

| Hydrogen Bond | C-H | Cl | 2.7 - 3.0 |

| π-Stacking | Phenyl Ring | Phenyl Ring | 3.3 - 3.8 |

Computational Predictions of Reaction Pathways and Catalytic Mechanisms

Computational chemistry provides valuable tools for investigating the mechanisms of chemical reactions involving (o-chlorobenzoyl)urea. By mapping the potential energy surface, reaction intermediates and transition states can be identified, and activation energies can be calculated to predict the most likely reaction pathways researchgate.net.

The synthesis of N-acylureas, including (o-chlorobenzoyl)urea, can be studied computationally to understand the reaction mechanism. For instance, the reaction between an isocyanate and a carboxylic acid can be modeled to determine whether the reaction proceeds through a concerted or stepwise mechanism. DFT calculations have been used to explore plausible stepwise pathways for the synthesis of N-benzoyl urea derivatives from N-benzoyl carbamates and amines researchgate.net. Such studies can reveal the electronic structure of intermediates and the thermodynamics of each step, providing a detailed picture of the reaction coordinate researchgate.net.

Advanced Analytical Methodologies for O Chlorobenzoyl Urea

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the molecular structure of (o-chlorobenzoyl)urea. Each technique provides unique information about the compound's atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for confirming the structural framework of (o-chlorobenzoyl)urea by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the chlorobenzoyl ring and the protons of the urea (B33335) moiety's amide (-NH) and amino (-NH₂) groups. The aromatic protons would typically appear as a complex multiplet in the downfield region (approx. 7.4-7.8 ppm) due to the influence of the chlorine atom and the carbonyl group. The amide protons are expected to show broad signals due to quadrupole broadening and chemical exchange.

¹³C NMR: The carbon NMR spectrum would reveal signals for each unique carbon atom. Key resonances would include the carbonyl carbons of the benzoyl and urea groups (typically in the 160-180 ppm range), and the aromatic carbons, with their shifts influenced by the chlorine substituent.

Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of (o-chlorobenzoyl)urea is characterized by absorption bands typical for its structure. pw.edu.pldocbrown.info Key vibrational modes include N-H stretching from the urea group, which often appears as a broad band, and a strong absorption from the C=O (carbonyl) stretching vibrations. docbrown.inforesearchgate.net

Key IR Absorption Bands for (o-Chlorobenzoyl)urea

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretching | Amine/Amide (NH₂) | 3200 - 3600 |

| C-H Stretching | Aromatic | 3000 - 3100 |

| C=O Stretching | Carbonyl (Amide) | ~1700 |

| N-H Bending | Amine/Amide | 1600 - 1650 |

| C-N Stretching | Amide | 1400 - 1450 |

| C-Cl Stretching | Aryl Halide | 1000 - 1100 |

Note: These are approximate values based on typical functional group frequencies. docbrown.inforesearchgate.net

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition of (o-chlorobenzoyl)urea and to gain structural information from its fragmentation patterns. The compound's low molecular weight makes it suitable for analysis by techniques like liquid chromatography-mass spectrometry (LC-MS). kcasbio.com Upon ionization, the molecule will produce a molecular ion peak corresponding to its mass. Collision-induced dissociation (CID) in tandem MS (MS/MS) experiments can efficiently cleave the central urea bond, generating characteristic product ions that aid in reliable identification. nih.gov

Predicted Mass-to-Charge (m/z) Ratios for (o-Chlorobenzoyl)urea Adducts

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 199.02688 |

| [M+Na]⁺ | 221.00882 |

| [M-H]⁻ | 197.01232 |

| [M+NH₄]⁺ | 216.05342 |

Data sourced from PubChem. uni.lu

Chromatographic Separation and Quantification Methods (e.g., High-Performance Liquid Chromatography with Advanced Detectors)

Chromatographic methods are essential for separating (o-chlorobenzoyl)urea from impurities, related compounds, or complex sample matrices. High-Performance Liquid Chromatography (HPLC) is the most widely applied technique for the analysis of benzoylurea (B1208200) derivatives. researchgate.net

Reversed-phase HPLC (RP-HPLC) is the predominant method, typically utilizing a nonpolar stationary phase (like C8 or C18) and a polar mobile phase. researchgate.netsemanticscholar.org A study on the related compound 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea employed a Zorbax C8 column with a methanol/water mobile phase for separation, followed by UV detection at 254 nm. semanticscholar.org The polarity of (o-chlorobenzoyl)urea allows for good retention and symmetrical peak shape under such conditions.

For enhanced sensitivity and selectivity, especially at trace levels, HPLC systems are often coupled with advanced detectors.

Diode Array Detector (DAD)/UV-Vis Detector: Provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment.

Mass Spectrometry (MS): HPLC coupled with MS (LC-MS) or tandem MS (LC-MS/MS) offers high specificity and low detection limits, making it a powerful tool for quantitative analysis in complex biological or environmental samples. kcasbio.comresearchgate.net

Typical HPLC Conditions for Analysis of Related Benzoylurea Compounds

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Zorbax C8 (250 x 4.6 mm) | Discovery C18 (15 cm x 4.6 mm) |

| Mobile Phase | CH₃OH/H₂O (70:30 v/v) | Acetonitrile/Water |

| Flow Rate | 0.4 mL/min | 2.0 mL/min |

| Detector | UV at 254 nm | UV at 214 nm |

| Reference | Analysis of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea semanticscholar.org | General analysis of urea pesticides sigmaaldrich.com |

Application of Chemometric Approaches for Complex Mixture Analysis

When analyzing complex mixtures containing (o-chlorobenzoyl)urea and other structurally similar compounds, traditional analytical methods may be limited by issues such as overlapping spectral or chromatographic signals. Chemometrics, the application of mathematical and statistical methods, can overcome these challenges. nih.gov

By applying multivariate analysis to spectroscopic data (e.g., UV-Vis, NIR, FTIR), chemometric techniques can extract quantitative information from complex datasets where direct measurement is not feasible. nih.govresearchgate.net

Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS): This method can mathematically separate the pure spectral signal of a compound like urea from a complex mixture, allowing for accurate quantification even in the presence of interferences. nih.gov

Principal Component Analysis (PCA) and Partial Least Squares (PLS) Regression: These techniques are used to reduce the dimensionality of spectral data and build robust calibration models. mdpi.com For example, PLS models have been successfully developed to detect and quantify urea in powdered milk using NIR spectroscopy, achieving high sensitivity and specificity. mdpi.com

These approaches could be readily adapted for the analysis of (o-chlorobenzoyl)urea in various matrices, enabling the deconvolution of complex signals and improving the accuracy and reliability of quantitative measurements.

Development of Chemical Sensors and Probes for Urea-Based Compounds

The development of chemical sensors offers a route to rapid, cost-effective, and often portable analysis of urea and its derivatives. The majority of existing urea sensors are biosensors that rely on the enzyme urease as the biological recognition element. nih.gov

These enzymatic biosensors operate by detecting the products of the urease-catalyzed hydrolysis of urea into ammonium (B1175870) ions (NH₄⁺) and bicarbonate. nih.gov The change in concentration of these ions is then measured by a transducer, which can be:

Potentiometric: Measures the change in pH or ion concentration. nih.gov

Amperometric: Measures the current produced from the electrochemical oxidation or reduction of a product.

Conductometric: Measures the change in the solution's electrical conductivity.

The performance and stability of these biosensors are highly dependent on the method used to immobilize the urease enzyme. Various materials, including nanoparticles, conducting polymers, and fullerenes, have been employed as matrices to enhance sensor stability and sensitivity. nih.govnih.gov

While these sensors are highly specific to urea, the underlying principles can be adapted to develop probes for other urea-based compounds like (o-chlorobenzoyl)urea. This would necessitate replacing urease with a different recognition element capable of selectively binding the target molecule. Potential recognition elements could include:

Synthetic Receptors: Custom-designed molecules (e.g., molecularly imprinted polymers) with cavities shaped to bind (o-chlorobenzoyl)urea.

Other Enzymes: Enzymes that may interact with or be inhibited by the benzoylurea structure.

Such novel sensors could provide valuable tools for high-throughput screening and real-time monitoring applications.

Environmental Fate and Degradation Pathways of O Chlorobenzoyl Urea

Environmental Persistence and Biotransformation

The persistence of (o-chlorobenzoyl)urea in the environment is influenced by its susceptibility to breakdown by living organisms, a process known as biotransformation. The microbial degradation of phenylurea herbicides, a class to which (o-chlorobenzoyl)urea belongs, is a primary mechanism for their dissipation in soil and aquatic environments. academicjournals.orgnih.gov

Microbial Degradation:

Soil microorganisms, including bacteria and fungi, play a crucial role in the breakdown of phenylurea compounds. academicjournals.orgnih.govacademicjournals.orgmdpi.com The degradation process often involves the enzymatic transformation of the parent molecule into simpler, less toxic substances. While specific studies on (o-chlorobenzoyl)urea are limited, research on related compounds indicates that the primary biotransformation pathways include:

N-Dealkylation: The successive removal of alkyl groups from the nitrogen atoms of the urea (B33335) bridge is a common initial step in the microbial metabolism of many phenylurea herbicides. mdpi.com

Hydrolysis: Cleavage of the urea bridge is another key degradation step, often leading to the formation of aniline-based metabolites. mdpi.com

Bacterial genera such as Bacillus, Pseudomonas, Flavobacterium, and Arthrobacter have been identified as capable of degrading various phenylurea herbicides. academicjournals.orgacademicjournals.org Fungi, including species of Fusarium, Aspergillus, and Penicillium, also contribute to the breakdown of these compounds. academicjournals.orgnih.govacademicjournals.org The rate and extent of biotransformation are dependent on various environmental factors, including soil type, temperature, moisture, pH, and the composition of the microbial community.

Persistence in Soil and Water:

The persistence of benzoylurea (B1208200) insecticides in the environment can vary. Some older compounds in this class have shown high persistence. mdpi.com The half-life of these compounds in soil can range from several days to months, influenced by the factors mentioned above. Their mobility in soil is often linked to the organic carbon content, with higher organic matter generally leading to increased sorption and reduced leaching.

Identification and Analysis of Environmental Transformation Products

The degradation of (o-chlorobenzoyl)urea, through both biotic and abiotic pathways, results in the formation of various transformation products. The identification of these products is crucial for a complete environmental risk assessment, as they may have their own toxicological profiles.

Identified Transformation Products:

Based on studies of the proxy compound CCU, the primary transformation products identified from photodegradation and hydrolysis include:

2-Chlorobenzamide (B146235): This is consistently reported as a major degradation product in various environmental simulations. semanticscholar.orgacs.orgresearchgate.net

4-Chlorophenyl isocyanate semanticscholar.org

N-(4-chlorophenyl) methylcarbamate semanticscholar.org

N-phenyl methylcarbamate semanticscholar.org

The table below summarizes the photodegradation products of CCU identified in different media.

Table 2: Identified Photodegradation Products of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea (CCU)

| Medium | Identified Products |

|---|---|

| Simulated Air | 2-Chlorobenzamide, 4-Chlorophenyl isocyanate |

| Methanol | 2-Chlorobenzamide, N-(4-chlorophenyl) methylcarbamate |

| Dioxane | 2-Chlorobenzamide, 4-Chlorophenyl isocyanate |

| Hexane (B92381) | 2-Chlorobenzamide, 4-Chlorophenyl isocyanate |

| Water | 2-Chlorobenzamide |

Data compiled from photodegradation studies of CCU. semanticscholar.org

Analytical Techniques:

The identification and quantification of these transformation products are typically achieved using advanced analytical techniques. High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for the separation and identification of these compounds in environmental samples. semanticscholar.org Direct probe Mass Spectrometry (MS) has also been used to confirm the identity of reaction products. semanticscholar.org

Environmental Transport and Distribution Models

Predicting the movement and distribution of (o-chlorobenzoyl)urea in the environment is essential for understanding its potential to contaminate soil, water, and air. This is accomplished through the use of environmental fate and transport models. These models are mathematical representations of the physical, chemical, and biological processes that govern a chemical's behavior in the environment. researchgate.netnih.gov

While there are no specific models developed exclusively for (o-chlorobenzoyl)urea, a variety of models are available for predicting the environmental fate of pesticides, including those in the phenylurea class. These models can be categorized as leaching models, runoff models, or more comprehensive multimedia environmental fate models. researchgate.netlandscapeonline.deresearchgate.netresearchgate.net

Commonly Used Pesticide Transport Models:

Leaching Models: These models are used to estimate the potential for a pesticide to move through the soil profile and reach groundwater. Examples include:

PRZM (Pesticide Root Zone Model): A widely used model that simulates the vertical movement of pesticides in the root zone. epa.gov

PELMO (Pesticide Leaching Model): Another commonly used model in Europe for predicting pesticide leaching.

GLEAMS (Groundwater Loading Effects of Agricultural Management Systems): This model simulates the complex interactions of pesticides with soil and water in the root zone. researchgate.net

LEACHM (Leaching Estimation and Chemistry Model): A research-oriented model that provides a detailed description of water and solute movement in the unsaturated zone. researchgate.net

Runoff Models: These models predict the amount of pesticide that will be transported from a treated field via surface runoff. The aforementioned models often include components to simulate runoff.

Multimedia Fate Models: These models provide a more holistic view of a chemical's distribution by considering its partitioning and transport between multiple environmental compartments such as air, water, soil, and biota. researchgate.netresearchgate.net

The application of these models requires a range of input parameters related to the chemical's properties (e.g., water solubility, vapor pressure, soil-water partition coefficient), soil characteristics, and climatic data. For (o-chlorobenzoyl)urea, these parameters would need to be determined experimentally to allow for accurate modeling of its environmental transport and distribution.

Future Research Directions in O Chlorobenzoyl Urea Chemistry

Advancements in Sustainable Synthesis and Process Intensification

The industrial synthesis of urea (B33335) and its derivatives has traditionally relied on energy-intensive processes. auburn.eduyoutube.com Future research is increasingly focused on developing greener, more sustainable methods for producing (o-chlorobenzoyl)urea. A key area of exploration is the adoption of principles from green chemistry to reduce reliance on fossil fuels and minimize hazardous waste. rsc.org This includes the investigation of novel catalytic systems and alternative energy sources to drive the synthesis reactions under milder conditions.

One promising avenue is the use of electrocatalysis or photocatalysis, which can enable the synthesis of urea from ammonia (B1221849) and carbon dioxide (CO₂) under ambient conditions. nih.govresearchgate.net While current research in this area is broad, the principles could be adapted for the specific synthesis of (o-chlorobenzoyl)urea. For instance, developing catalysts that can facilitate the direct carboxylation of o-chloroaniline with subsequent amidation in a one-pot process using captured CO₂ would represent a significant advancement in sustainability. nih.gov Research into permanently polarized materials, such as hydroxyapatite, has shown potential for catalyzing urea synthesis at lower temperatures and pressures, offering a pathway to reduce the energy demands of production. nih.gov

Process intensification, which aims to develop smaller, more efficient, and safer manufacturing processes, is another critical research direction. This could involve the use of microreactors or flow chemistry systems for the synthesis of (o-chlorobenzoyl)urea. These technologies offer superior heat and mass transfer, allowing for better control over reaction conditions, potentially leading to higher yields, improved purity, and a reduction in byproducts.

Future research in this area could focus on the following:

Development of novel catalysts (e.g., photocatalysts, electrocatalysts) for the synthesis of (o-chlorobenzoyl)urea from sustainable feedstocks. researchgate.net

Integration of renewable energy sources into the synthesis process.

Application of flow chemistry and microreactor technology for continuous and intensified production.

Exploration of alternative, less hazardous solvents and reagents.

Novel Applications Beyond Current Agrochemical and Intermediate Uses

While (o-chlorobenzoyl)urea is primarily known as a precursor to benzoylurea (B1208200) insecticides, its chemical structure holds potential for a broader range of applications. The urea functional group is a common motif in many biologically active molecules, and future research is expected to explore the utility of (o-chlorobenzoyl)urea and its derivatives in medicinal chemistry and materials science.

There is growing interest in urea derivatives as therapeutic agents. For example, novel biaryl urea compounds have been investigated as inhibitors of the NLRP3 inflammasome, which is implicated in a variety of inflammatory diseases. nih.gov Similarly, urea-linked ciprofloxacin-chalcone hybrids have demonstrated antiproliferative and topoisomerase inhibitory activities, suggesting potential applications in cancer therapy. nih.gov The o-chlorobenzoyl moiety of (o-chlorobenzoyl)urea could be systematically modified to create libraries of new compounds for screening against various biological targets, including kinases, proteases, and receptors. Research into urea derivatives as potassium channel openers also points to potential applications in treating cardiovascular and neurological disorders. google.com

Beyond pharmaceuticals, the structural features of (o-chlorobenzoyl)urea could be exploited in the design of new functional materials. The ability of the urea group to form strong hydrogen bonds could be utilized in the development of supramolecular polymers, gels, or liquid crystals. The incorporation of the chlorinated phenyl ring could also impart specific properties, such as flame retardancy or altered electronic characteristics.

Key areas for future research include:

Synthesis and screening of novel (o-chlorobenzoyl)urea derivatives for therapeutic applications, including as anti-inflammatory, anticancer, and antimicrobial agents. nih.govnih.gov

Investigation of the role of the o-chlorobenzoyl group in modulating the biological activity and pharmacokinetic properties of new drug candidates.

Exploration of (o-chlorobenzoyl)urea as a building block for the creation of novel polymers and functional materials.

Integration of Advanced Computational and Machine Learning Approaches for Compound Design

The design and discovery of new molecules with desired properties can be significantly accelerated through the use of advanced computational tools and machine learning (ML). engineering.org.cn Future research on (o-chlorobenzoyl)urea and its derivatives will likely see a greater integration of these in silico methods to guide synthesis and predict activity.

Machine learning algorithms can be trained on existing chemical databases to identify structure-activity relationships (SAR) and predict the biological or material properties of novel compounds. nih.gov For instance, an ML model could be developed to predict the insecticidal activity of new benzoylurea derivatives based on modifications to the (o-chlorobenzoyl)urea scaffold. This would allow researchers to prioritize the synthesis of the most promising candidates, saving time and resources. researchgate.net ML can also be applied to optimize reaction conditions for the synthesis of (o-chlorobenzoyl)urea, leading to improved yields and reduced costs. nih.gov

Computational chemistry methods, such as density functional theory (DFT) and molecular docking, can provide detailed insights into the interactions of (o-chlorobenzoyl)urea-derived molecules with their biological targets. This can aid in the rational design of more potent and selective compounds. For example, understanding how these molecules bind to the active site of an enzyme can guide the modification of the chemical structure to enhance binding affinity.

Future research directions in this domain include:

Development of machine learning models to predict the bioactivity and toxicity of novel (o-chlorobenzoyl)urea derivatives. researchgate.net

Use of computational simulations to elucidate reaction mechanisms for the sustainable synthesis of (o-chlorobenzoyl)urea.

Application of ML and artificial intelligence to accelerate the discovery of new applications for (o-chlorobenzoyl)urea-based compounds in medicine and materials science. engineering.org.cnnih.gov

Creation of comprehensive databases of (o-chlorobenzoyl)urea derivatives and their properties to train more accurate predictive models.

Development of High-Throughput Analytical Techniques for Environmental Monitoring

As with many agrochemical intermediates and their end products, it is crucial to monitor their presence and fate in the environment. Future research will focus on developing high-throughput analytical techniques for the rapid and sensitive detection of (o-chlorobenzoyl)urea and its degradation products, such as 2-chlorobenzamide (B146235), in environmental matrices like water and soil. semanticscholar.orgresearchgate.netsigmaaldrich.com

While traditional methods like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are effective, they can be time-consuming and require extensive sample preparation. semanticscholar.org There is a growing need for faster, more portable, and cost-effective analytical tools. Paper-based microfluidic devices, for instance, offer a promising platform for the rapid colorimetric detection of urea and related compounds. researchgate.netmdpi.com These devices are inexpensive, easy to use in the field, and generate minimal waste, aligning with the principles of green analytical chemistry. mdpi.com

Electrochemical sensors represent another area of active research. unifi.it By modifying electrode surfaces with specific nanomaterials or enzymes, it is possible to create sensors that can detect low concentrations of target analytes with high selectivity. Future work could focus on developing electrochemical sensors tailored for the specific detection of (o-chlorobenzoyl)urea or its key metabolites. The integration of artificial intelligence with these sensor technologies could further enhance their selectivity and speed of analysis. unifi.it

The following table summarizes potential future analytical techniques:

| Technique | Principle | Potential Advantages for (o-Chlorobenzoyl)urea Monitoring |

| Microfluidic Paper-Based Devices (µPADs) | Colorimetric or electrochemical detection on a paper substrate. | Low cost, portability, rapid results, minimal reagent consumption. researchgate.netmdpi.com |

| Electrochemical Sensors | Measurement of current or potential changes upon interaction with the analyte. | High sensitivity, real-time monitoring, potential for miniaturization. unifi.it |

| Surface-Enhanced Raman Spectroscopy (SERS) | Enhancement of Raman scattering of molecules adsorbed on nanostructured metal surfaces. | High specificity and sensitivity, non-destructive analysis. |

| Molecularly Imprinted Polymers (MIPs) | Creation of polymers with specific recognition sites for the target molecule. | High selectivity, can be coupled with various detection methods. |

Future research will likely focus on the validation of these high-throughput methods and their application in large-scale environmental monitoring programs. This will provide valuable data on the environmental persistence and fate of (o-chlorobenzoyl)urea and its derivatives, contributing to a more comprehensive risk assessment.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for urea, (o-chlorobenzoyl)-, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves reacting o-chlorobenzoyl chloride with urea or its derivatives under controlled conditions. A common approach includes using inert solvents (e.g., dichloromethane or toluene) and a base (e.g., triethylamine) to neutralize HCl byproducts . Key variables affecting yield include temperature (reflux vs. room temperature), stoichiometric ratios of reactants, and reaction time. For reproducibility, document solvent purity, drying methods, and catalyst presence. Validate outcomes using TLC or HPLC for intermediate monitoring.

Q. Which spectroscopic techniques are critical for characterizing urea, (o-chlorobenzoyl)-, and how should data be interpreted?

- Methodological Answer :

- NMR : Use H and C NMR to confirm the urea backbone and o-chlorobenzoyl substitution. For example, the NH protons of urea typically appear as broad singlets (~6–8 ppm), while aromatic protons from the o-chlorobenzoyl group resonate in the 7.2–7.8 ppm range .

- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1650–1750 cm) and N-H bonds (~3200–3400 cm) .

- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns using ESI-MS or EI-MS. Cross-reference with computational predictions (e.g., HRMS simulations) for accuracy .

Q. What safety protocols are essential when handling urea, (o-chlorobenzoyl)- and its precursors?

- Methodological Answer : o-Chlorobenzoyl chloride (a precursor) is corrosive and emits toxic fumes upon hydrolysis. Use fume hoods, nitrile gloves, and chemical-resistant aprons. Store under inert atmospheres to prevent moisture ingress. For spill management, neutralize with sodium bicarbonate and dispose via hazardous waste protocols . Document Material Safety Data Sheets (MSDS) for all reactants and byproducts.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing urea, (o-chlorobenzoyl)- derivatives?

- Methodological Answer : Contradictions often arise from impurities or tautomeric forms. Strategies include:

- Triangulation : Cross-validate NMR, IR, and MS data. For ambiguous peaks, use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .

- Crystallography : If single crystals are obtainable, X-ray diffraction provides definitive structural confirmation .

- Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., using Gaussian or ORCA) to identify discrepancies caused by solvation or tautomerism .

Q. What experimental design principles optimize the scalability of urea, (o-chlorobenzoyl)- synthesis for reproducibility?

- Methodological Answer :

- DoE (Design of Experiment) : Use factorial designs to test variables (e.g., solvent polarity, catalyst loading). For example, vary temperature (20–100°C) and solvent (DMF vs. THF) to identify optimal conditions .

- Kinetic Studies : Monitor reaction progress via in-situ techniques (e.g., FTIR spectroscopy) to determine rate-limiting steps.

- Scale-Up Protocols : Gradually increase batch size while maintaining mixing efficiency and heat transfer. Pilot studies should include stress testing (e.g., prolonged reflux) to detect degradation pathways .

Q. How can computational methods predict the reactivity and stability of urea, (o-chlorobenzoyl)- under varying conditions?

- Methodological Answer :

- DFT Calculations : Model reaction pathways (e.g., urea formation from isocyanates) to predict activation energies and transition states. Software like Gaussian or NWChem can simulate intermediates .

- Molecular Dynamics (MD) : Simulate solvation effects in different solvents to assess stability. For example, polar solvents may stabilize charge-separated intermediates.

- QSPR Models : Corporate experimental data (e.g., logP, pKa) to predict solubility and bioavailability. Validate with experimental assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.